molecular formula C16H23BrN2O3 B8607986 1-Boc-4-[(2-Bromopyridin-3-yl)hydroxymethyl]piperidine

1-Boc-4-[(2-Bromopyridin-3-yl)hydroxymethyl]piperidine

Cat. No.: B8607986
M. Wt: 371.27 g/mol
InChI Key: IYIUINBIWOJZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-[(2-Bromopyridin-3-yl)hydroxymethyl]piperidine is a useful research compound. Its molecular formula is C16H23BrN2O3 and its molecular weight is 371.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H23BrN2O3

Molecular Weight

371.27 g/mol

IUPAC Name

tert-butyl 4-[(2-bromopyridin-3-yl)-hydroxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-9-6-11(7-10-19)13(20)12-5-4-8-18-14(12)17/h4-5,8,11,13,20H,6-7,9-10H2,1-3H3

InChI Key

IYIUINBIWOJZAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(N=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)[N-]C(C)C
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Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of 2-bromo pyridine (800 mg, 5.06 mmol) in freshly distilled THF (15 mL) was added LDA (2.0 M, 2.8 mL, 6.5 mmol). The mixture was stirred under N2 for 30 min. A solution of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (500 mg, 2.34 mmol) was added slowly to maintain the bath temperature below −70° C. The reaction was stirred at below −70° C. for 30 min, warmed to −20° C. within 60 min, and quenched with saturated aqueous NH4Cl (10 mL). Work-up and purification gave 4-[(2-bromo-pyridin-3-yl)-hydroxy-methyl]-piperidine-1-carboxylic acid tert-butyl ester (470 mg, 50%) as a colourless oil.
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2.8 mL
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